molecular formula C11H10N2O2S B14008170 5-(Benzenesulfonyl)pyridin-2-amine CAS No. 65367-69-3

5-(Benzenesulfonyl)pyridin-2-amine

Cat. No.: B14008170
CAS No.: 65367-69-3
M. Wt: 234.28 g/mol
InChI Key: CHGPGGVRNQQHKG-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)pyridin-2-amine is an organic compound that belongs to the class of sulfonyl-substituted pyridines. This compound is characterized by the presence of a benzenesulfonyl group attached to the pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)pyridin-2-amine typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of pyridin-2-amine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonylated pyridine derivatives, reduced sulfinyl or sulfide compounds, and various substituted pyridines.

Scientific Research Applications

5-(Benzenesulfonyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)pyridin-2-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to key proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzenesulfonyl)-2-(pyridin-3-yl)pyrimidin-4-amine
  • 3-(Benzyloxy)pyridin-2-amine
  • N-(4-methoxyphenyl)-5-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine

Uniqueness

5-(Benzenesulfonyl)pyridin-2-amine is unique due to its specific sulfonyl substitution on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various research applications .

Properties

CAS No.

65367-69-3

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

5-(benzenesulfonyl)pyridin-2-amine

InChI

InChI=1S/C11H10N2O2S/c12-11-7-6-10(8-13-11)16(14,15)9-4-2-1-3-5-9/h1-8H,(H2,12,13)

InChI Key

CHGPGGVRNQQHKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(C=C2)N

Origin of Product

United States

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